

(S)-3-(1-Aminoethyl)phenol structural formula and stereochemistry

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Compound of Interest

Compound Name: (S)-3-(1-Aminoethyl)phenol

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An In-depth Technical Guide to (S)-3-(1-Aminoethyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-(1-Aminoethyl)phenol, also known by its IUPAC name 3-[(1S)-1-aminoethyl]phenol, is a chiral organic compound of significant interest in the pharmaceutical industry.^[1] Its structural features, comprising a phenol group and a chiral aminoethyl side chain, make it a valuable and versatile chiral building block.^{[2][3]} The specific (S) stereoconfiguration is crucial for its primary application as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Rivastigmine.^[4] Rivastigmine is a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases.^[4] This guide provides a comprehensive overview of the structural formula, stereochemistry, physicochemical properties, synthesis, and analytical methodologies for **(S)-3-(1-Aminoethyl)phenol**.

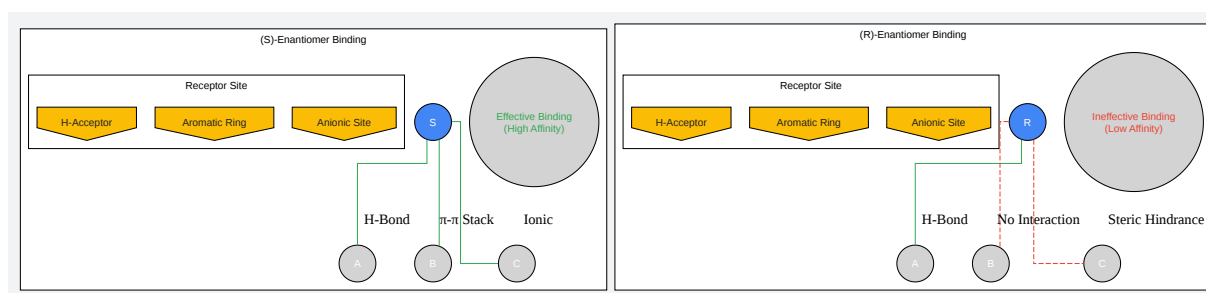
Structural Formula and Stereochemistry

The molecule possesses a single stereocenter at the carbon atom adjacent to the amino group and the phenyl ring. The "S" designation in its name refers to the specific spatial arrangement of the substituents around this chiral center, as defined by the Cahn-Ingold-Prelog (CIP) priority rules.

- IUPAC Name: 3-[(1S)-1-aminoethyl]phenol[1]
- SMILES: C--INVALID-LINK--N[1]
- InChI Key: WFRNDUQAIZJRPZ-LURJTMIESA-N[1]

The stereochemical integrity of this compound is paramount, as biological systems like enzymes and receptors are themselves chiral and often exhibit high stereospecificity. The (S)-configuration is essential for the desired therapeutic effect in drugs derived from it, while the corresponding (R)-enantiomer may be less active or exhibit a different pharmacological profile. [2]

The efficacy of a chiral drug is often dependent on a precise three-dimensional fit with its biological target. The diagram below illustrates conceptually how one enantiomer can bind effectively to a chiral receptor site while the other cannot, leading to a difference in biological activity.



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Caption: Conceptual diagram of stereospecific receptor binding.

Physicochemical Properties

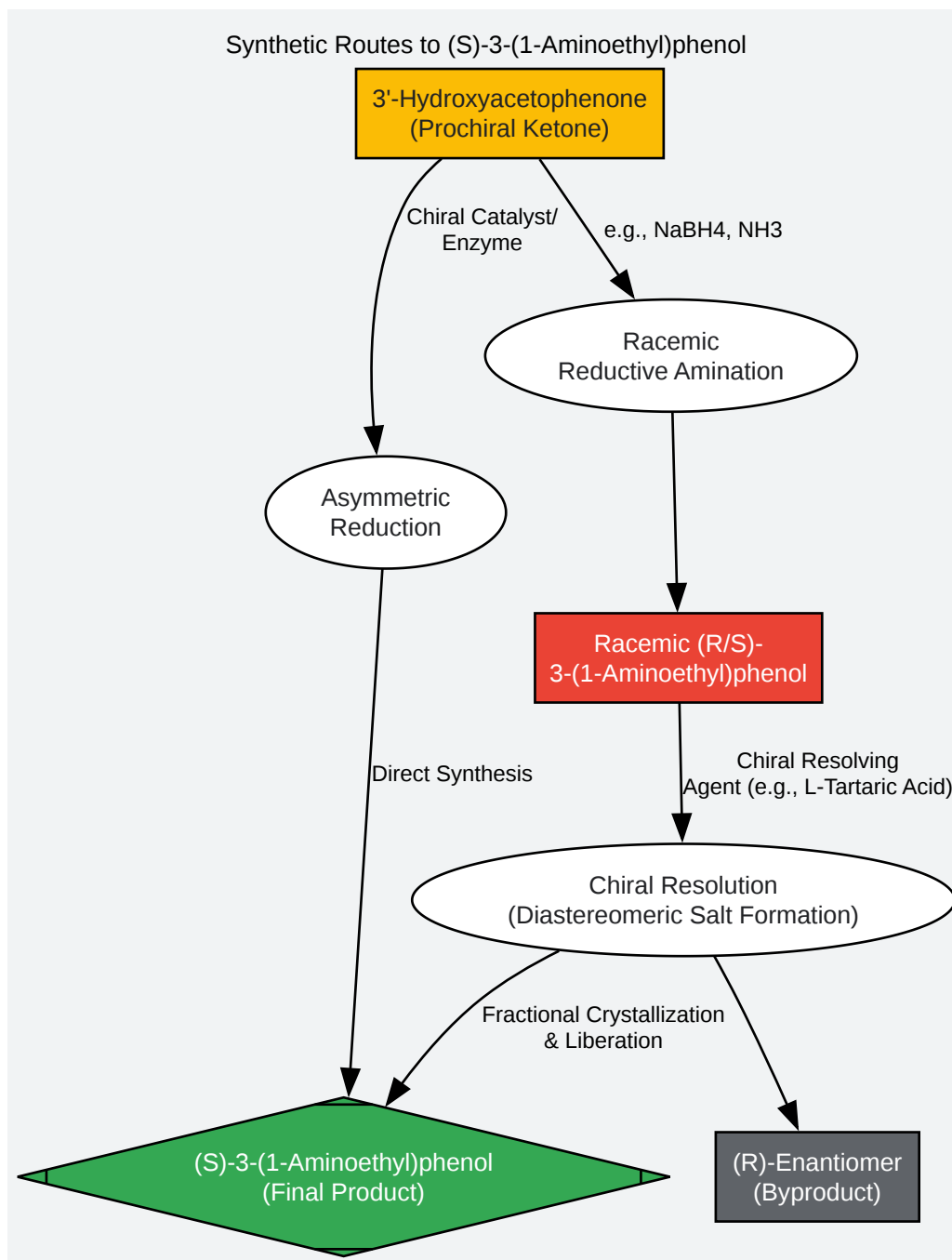
A summary of the key physical and chemical properties of **(S)-3-(1-Aminoethyl)phenol** is presented below. These properties are critical for its handling, storage, and use in manufacturing processes.

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ NO	[1][4][5]
Molecular Weight	137.18 g/mol	[1][4][5]
Appearance	White or light brown crystalline powder	[4]
Boiling Point	266.3 °C at 760 mmHg	[4][5]
Density	1.096 g/cm ³	[4]
Flash Point	114.9 °C	[4]
Refractive Index	1.572	[4]
CAS Number	123982-81-0	[4][5]
Storage	2-8°C, protect from light	[5]

Synthesis and Manufacturing

The production of enantiomerically pure **(S)-3-(1-Aminoethyl)phenol** is a critical step in the synthesis of its derivative APIs. Two primary strategies are employed: direct asymmetric synthesis and the resolution of a racemic mixture.

The following diagram illustrates the two main approaches to obtaining the desired (S)-enantiomer.



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Caption: Overview of synthetic strategies for **(S)-3-(1-Aminoethyl)phenol**.

Protocol 4.2.1: Synthesis via Racemic Mixture and Chiral Resolution

This is a classical and widely used industrial method for separating a racemic mixture into its constituent enantiomers.[2]

Step 1: Synthesis of Racemic 3-(1-Aminoethyl)phenol A common route is the reductive amination of 3'-hydroxyacetophenone.[3][6]

- 3'-hydroxyacetophenone is dissolved in an alcohol solvent (e.g., methanol).
- The solution is reacted with ammonia in the presence of a reducing agent and a catalyst, such as Raney Nickel, under hydrogen pressure.[6]
- The reaction mixture is worked up to isolate the racemic 3-(1-aminoethyl)phenol.

Step 2: Chiral Resolution via Diastereomeric Salt Formation This process leverages the different physical properties of diastereomers.[3][7]

- The racemic base, 3-(1-aminoethyl)phenol, is dissolved in a suitable solvent, such as methanol.
- An equimolar amount of an enantiomerically pure chiral acid, the resolving agent (e.g., L-(+)-tartaric acid), is added to the solution, often at an elevated temperature (e.g., 60 °C) to ensure complete dissolution.[8]
- The clear solution is allowed to cool to room temperature, and a co-solvent (e.g., acetone) may be added to induce precipitation.[8]
- The mixture is cooled further (e.g., to 5 °C) and allowed to crystallize. Due to differences in solubility, the salt of one diastereomer will preferentially crystallize out of the solution.
- The precipitated diastereomeric salt is isolated by filtration.
- The enantiomerically pure **(S)-3-(1-aminoethyl)phenol** is liberated from the salt by treatment with a base (e.g., sodium hydroxide or ammonia solution) to neutralize the resolving agent, followed by extraction into an organic solvent.[9]

Protocol 4.2.2: Asymmetric Synthesis

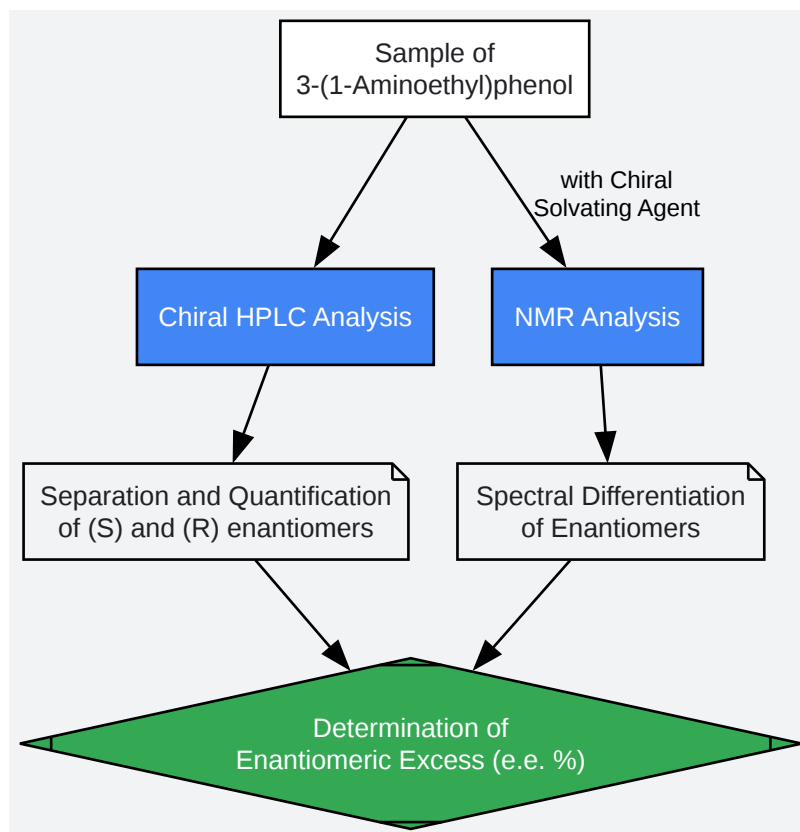
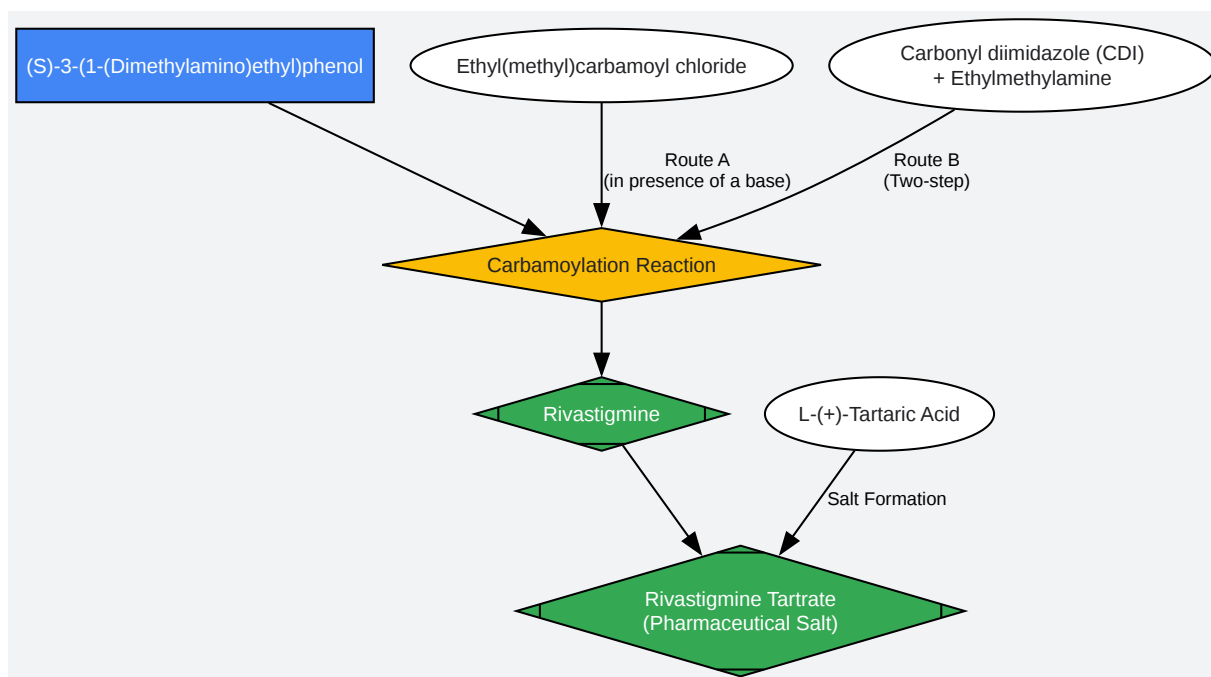
Asymmetric synthesis aims to directly produce the desired (S)-enantiomer, avoiding the loss of 50% of the material inherent in resolution processes.[2] A prominent method is the asymmetric reduction of the prochiral ketone, 3'-hydroxyacetophenone.[2][3]

- 3'-hydroxyacetophenone is subjected to catalytic hydrogenation.
- The reaction is carried out using a chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., a Ruthenium-BINAP system).
- The chiral catalyst directs the hydrogenation to occur preferentially on one face of the ketone, yielding the (S)-alcohol with high enantiomeric excess.
- The resulting chiral alcohol is then converted to the corresponding amine with retention of stereochemistry. Alternatively, direct asymmetric reductive amination can be employed using specific enzymes like transaminases.^[3]

Application in the Synthesis of Rivastigmine

(S)-3-(1-Aminoethyl)phenol is a crucial precursor for Rivastigmine. The synthesis involves N,N-dimethylation of the primary amine followed by carbamoylation of the phenolic hydroxyl group.

The diagram below outlines a general synthetic pathway from the N,N-dimethylated intermediate to Rivastigmine.



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